molecular formula C16H14N4O3S2 B4059428 4-[benzenesulfonyl(methyl)amino]-N-(1,3,4-thiadiazol-2-yl)benzamide

4-[benzenesulfonyl(methyl)amino]-N-(1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B4059428
M. Wt: 374.4 g/mol
InChI Key: PUNUHIZRPOCXKZ-UHFFFAOYSA-N
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Description

4-[benzenesulfonyl(methyl)amino]-N-(1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides and thiadiazoles

Scientific Research Applications

4-[benzenesulfonyl(methyl)amino]-N-(1,3,4-thiadiazol-2-yl)benzamide has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzenesulfonyl(methyl)amino]-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzenesulfonyl chloride with methylamine to form benzenesulfonyl(methyl)amine. This intermediate is then reacted with 1,3,4-thiadiazole-2-amine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[benzenesulfonyl(methyl)amino]-N-(1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or thiadiazole groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzamides or thiadiazoles .

Mechanism of Action

The mechanism of action of 4-[benzenesulfonyl(methyl)amino]-N-(1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide and thiadiazole derivatives, such as:

  • 1,3,4-thiadiazole-2-amine
  • N-(4-nitrophenyl)benzamide
  • 4-(methylsulfonyl)aniline

Uniqueness

4-[benzenesulfonyl(methyl)amino]-N-(1,3,4-thiadiazol-2-yl)benzamide is unique due to its combined benzamide and thiadiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and the study of complex chemical reactions .

Properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-(1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S2/c1-20(25(22,23)14-5-3-2-4-6-14)13-9-7-12(8-10-13)15(21)18-16-19-17-11-24-16/h2-11H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNUHIZRPOCXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NC2=NN=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[benzenesulfonyl(methyl)amino]-N-(1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
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4-[benzenesulfonyl(methyl)amino]-N-(1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 3
4-[benzenesulfonyl(methyl)amino]-N-(1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-[benzenesulfonyl(methyl)amino]-N-(1,3,4-thiadiazol-2-yl)benzamide

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